![molecular formula C26H30N4O2 B4577904 1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)
1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including two oxo groups (C=O), a piperazinyl group (a type of secondary amine), and an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring). These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, is likely to be quite complex. The presence of the indole group suggests a bicyclic structure, while the various other functional groups (oxo, piperazinyl, pyrrolidinyl) would add further complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Factors that could influence its properties include its overall size and shape, the polarity of its functional groups, and the presence of any chiral centers .Scientific Research Applications
- The pyrrolidine ring in this compound contributes to its biological activity. Researchers have explored derivatives of pyrrolidine for their antibacterial potential . By modifying substituents on the pyrrolidine moiety, scientists can fine-tune antibacterial properties.
- The compound’s structure resembles that of the sigma-1 receptor allosteric modulator (4R,5S)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)acetamide (E1R). E1R has demonstrated anti-seizure, antidepressant, and cognition-enhancing effects . Investigating similar properties for our compound could be promising.
- Irradiation of related pyrrolidine-1,4-benzoquinones results in photoisomerization, leading to unstable oxazolidines and o-quinone methides. These reactive intermediates can be harnessed for further transformations .
- The indole moiety in our compound is reminiscent of indole-3-acetic acid, a plant hormone produced from tryptophan. Indole derivatives have diverse pharmacological activities, including potential applications in plant growth regulation .
- The stereogenic carbons in the pyrrolidine ring influence the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
- The non-planarity of the pyrrolidine ring allows efficient exploration of pharmacophore space due to sp3-hybridization. Medicinal chemists can leverage this feature to design novel compounds .
Antibacterial Agents
Sigma-1 Receptor Modulation
Photoisomerization and Reactive Intermediates
Plant Hormone Analogues
Drug Design and Stereochemistry
Exploring Pharmacophore Space
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[2-(2-phenylindol-1-yl)acetyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c31-25(28-12-6-7-13-28)19-27-14-16-29(17-15-27)26(32)20-30-23-11-5-4-10-22(23)18-24(30)21-8-2-1-3-9-21/h1-5,8-11,18H,6-7,12-17,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQAYMJRMSKNQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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